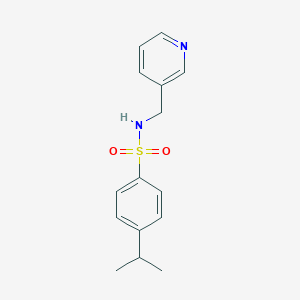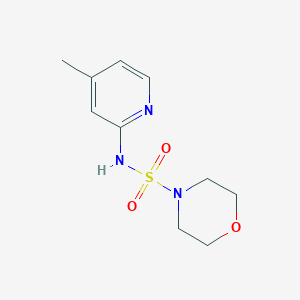
N-(4-methyl-2-pyridinyl)-4-morpholinesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-methyl-2-pyridinyl)-4-morpholinesulfonamide, commonly known as Methylmorpholine sulfonamide (MMS), is a chemical compound used in scientific research for its unique properties. MMS is a white crystalline powder that is soluble in water and organic solvents. It is synthesized by the reaction of 4-methyl-2-pyridinecarboxylic acid with morpholine and sulfamic acid. MMS has a wide range of applications in scientific research due to its ability to inhibit specific enzymes and proteins.
作用机制
N-(4-methyl-2-pyridinyl)-4-morpholinesulfonamide acts as an inhibitor of specific enzymes and proteins by binding to their active sites and preventing them from carrying out their normal functions. This compound is a sulfonamide compound, which means it contains a sulfonamide group (-SO2NH2) that can form hydrogen bonds with amino acid residues in the active site of enzymes and proteins. The binding of this compound to the active site of an enzyme or protein can disrupt its normal function and lead to a decrease in activity.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. Inhibition of carbonic anhydrase by this compound can lead to a decrease in the production of bicarbonate ions, which are important for maintaining acid-base balance in the body. Inhibition of topoisomerase II by this compound can lead to DNA damage and cell death. This compound has also been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
One of the main advantages of using N-(4-methyl-2-pyridinyl)-4-morpholinesulfonamide in lab experiments is its ability to selectively inhibit specific enzymes and proteins. This allows researchers to study the function of these enzymes and proteins in a controlled manner. This compound is also relatively easy to synthesize and purify, making it readily available for use in lab experiments.
One of the limitations of using this compound in lab experiments is its potential for off-target effects. Due to its ability to bind to a wide range of proteins and enzymes, this compound may inhibit other proteins or enzymes that are not intended targets. This can lead to unintended effects and make it difficult to interpret experimental results.
未来方向
There are several future directions for research involving N-(4-methyl-2-pyridinyl)-4-morpholinesulfonamide. One area of interest is the development of more selective inhibitors that target specific enzymes or proteins. This could lead to the development of new drugs for the treatment of various diseases.
Another area of interest is the study of the physiological effects of this compound in animal models. This could provide valuable insights into the potential therapeutic uses of this compound and its mechanism of action.
Overall, this compound is a valuable tool compound for scientific research due to its ability to selectively inhibit specific enzymes and proteins. Further research is needed to fully understand its potential therapeutic uses and to develop more selective inhibitors.
合成方法
The synthesis of N-(4-methyl-2-pyridinyl)-4-morpholinesulfonamide involves the reaction of 4-methyl-2-pyridinecarboxylic acid with morpholine and sulfamic acid. The reaction takes place in the presence of a catalyst and requires careful monitoring of temperature and pH. The resulting product is a white crystalline powder that is purified through recrystallization and filtration.
科学研究应用
N-(4-methyl-2-pyridinyl)-4-morpholinesulfonamide has a wide range of applications in scientific research, including biochemistry, pharmacology, and medicinal chemistry. It is commonly used as a tool compound to inhibit specific enzymes and proteins. This compound has been shown to inhibit the activity of carbonic anhydrase, a zinc-containing enzyme that plays a critical role in regulating acid-base balance in the body. This compound has also been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair.
属性
分子式 |
C10H15N3O3S |
|---|---|
分子量 |
257.31 g/mol |
IUPAC 名称 |
N-(4-methylpyridin-2-yl)morpholine-4-sulfonamide |
InChI |
InChI=1S/C10H15N3O3S/c1-9-2-3-11-10(8-9)12-17(14,15)13-4-6-16-7-5-13/h2-3,8H,4-7H2,1H3,(H,11,12) |
InChI 键 |
UHQPIDNNMYABIF-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC=C1)NS(=O)(=O)N2CCOCC2 |
规范 SMILES |
CC1=CC(=NC=C1)NS(=O)(=O)N2CCOCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



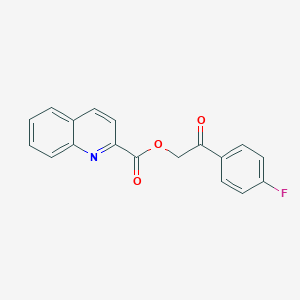
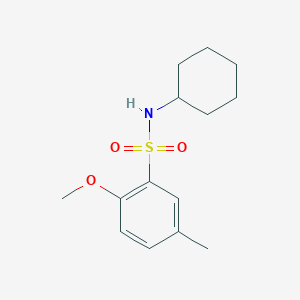


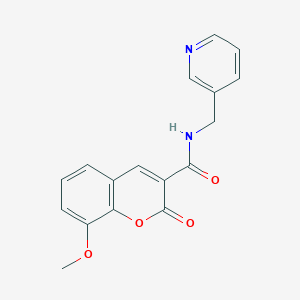
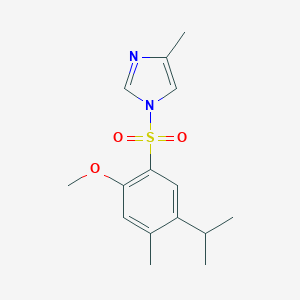
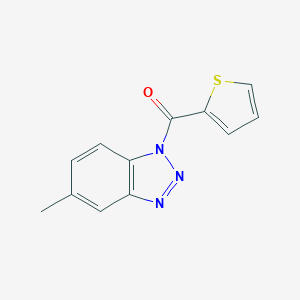
![1-[(2,3,4-trimethylphenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B279082.png)
![1-[(4-isopropylphenyl)sulfonyl]-1H-imidazole](/img/structure/B279086.png)
![2-{[(3-Cyano-4,5-dimethyl-2-thienyl)amino]carbonyl}terephthalic acid](/img/structure/B279090.png)

